molecular formula C6H6Cl6 B1450546 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane CAS No. 86194-41-4

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane

Cat. No.: B1450546
CAS No.: 86194-41-4
M. Wt: 296.9 g/mol
InChI Key: JLYXXMFPNIAWKQ-MZWXYZOWSA-N
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Description

Alpha-hexachlorocyclohexane-d6, also known as 1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane, is a stable isotope-labeled compound. It is a deuterated form of alpha-hexachlorocyclohexane, where six hydrogen atoms are replaced by deuterium. This compound is primarily used as a reference standard in environmental testing and analytical chemistry due to its stability and distinct isotopic signature .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Alpha-HCH D6 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with the gamma-aminobutyric acid (GABA) receptor, which is a crucial neurotransmitter receptor in the central nervous system . The interaction of alpha-HCH D6 with the GABA receptor can lead to alterations in neurotransmission, affecting the overall biochemical balance within the system.

Cellular Effects

Alpha-HCH D6 has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, alpha-HCH D6 has been shown to stimulate DNA synthesis in certain cell types, independent of extracellular calcium . This stimulation is believed to be dependent on the activation of the sodium/hydrogen antiport activity, which plays a role in maintaining cellular pH balance and volume.

Molecular Mechanism

The molecular mechanism of alpha-HCH D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Alpha-HCH D6 binds to the GABA receptor, leading to its activation or inhibition, which in turn affects neurotransmission . Additionally, alpha-HCH D6 can cause DNA breaks in hepatocytes, indicating its potential to induce genotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-HCH D6 can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that alpha-HCH D6 can persist in the environment and within biological systems, leading to prolonged exposure and potential bioaccumulation . This persistence can result in long-term alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of alpha-HCH D6 vary with different dosages in animal models. At lower doses, alpha-HCH D6 may not exhibit significant toxic effects, but at higher doses, it can lead to adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable toxic effects occur.

Metabolic Pathways

Alpha-HCH D6 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels within the system . For example, alpha-HCH D6 can induce the activity of cytochrome P450 enzymes, which are involved in the detoxification and metabolism of xenobiotics.

Transport and Distribution

Within cells and tissues, alpha-HCH D6 is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound within specific cellular compartments . The transport and distribution of alpha-HCH D6 are critical for understanding its overall impact on cellular function and toxicity.

Subcellular Localization

The subcellular localization of alpha-HCH D6 affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of alpha-HCH D6 is essential for elucidating its precise mechanisms of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-hexachlorocyclohexane-d6 involves the chlorination of cyclohexane-d6. The reaction typically occurs under controlled conditions to ensure the selective formation of the hexachlorinated product. The process involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride, at elevated temperatures .

Industrial Production Methods

Industrial production of alpha-hexachlorocyclohexane-d6 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, involving rigorous quality control measures to ensure the consistency of the final product. The production facilities are equipped with advanced analytical techniques to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-hexachlorocyclohexane-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-hexachlorocyclohexane-d6 is widely used in scientific research, including:

    Environmental Testing: As a reference standard for the analysis of environmental samples, particularly in the detection of organochlorine pesticides.

    Analytical Chemistry: Used in mass spectrometry and nuclear magnetic resonance spectroscopy for the calibration and validation of analytical methods.

    Biological Studies: Employed in studies investigating the metabolism and degradation of organochlorine compounds in biological systems.

    Industrial Applications: Utilized in the quality control of pesticide formulations and other chemical products.

Comparison with Similar Compounds

Alpha-hexachlorocyclohexane-d6 is compared with other similar compounds, such as:

    Gamma-hexachlorocyclohexane (Lindane): Unlike alpha-hexachlorocyclohexane-d6, gamma-hexachlorocyclohexane is used as an insecticide and has different biological activity.

    Beta-hexachlorocyclohexane: Another isomer with distinct physical and chemical properties.

    Delta-hexachlorocyclohexane: Similar in structure but differs in its reactivity and applications.

Alpha-hexachlorocyclohexane-d6 is unique due to its stable isotope labeling, making it an invaluable tool in analytical and environmental chemistry .

Properties

IUPAC Name

1,2,3,4,5,6-hexachloro-1,2,3,4,5,6-hexadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H/i1D,2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYXXMFPNIAWKQ-MZWXYZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)([2H])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028007
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86194-41-4
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane-D6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 86194-41-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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